Tert-butyl 2-hydroxy-3-oxobutanoate
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Overview
Description
Tert-butyl 2-hydroxy-3-oxobutanoate is an organic compound with the molecular formula C8H14O4. It is a derivative of acetoacetic acid and is commonly used in organic synthesis. The compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a keto group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-hydroxy-3-oxobutanoate can be synthesized through several methods. One common method involves the reaction of tert-butyl acetoacetate with an appropriate oxidizing agent. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving efficient production rates and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-hydroxy-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include tert-butyl acetoacetate derivatives, alcohols, and substituted acetoacetates .
Scientific Research Applications
Tert-butyl 2-hydroxy-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-hydroxy-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The presence of the hydroxy and keto groups allows it to undergo nucleophilic and electrophilic reactions, respectively .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl acetoacetate
- Ethyl acetoacetate
- Methyl acetoacetate
Uniqueness
Tert-butyl 2-hydroxy-3-oxobutanoate is unique due to the presence of both hydroxy and keto groups, which provide it with distinct reactivity and versatility in chemical synthesis. Compared to other acetoacetate derivatives, it offers a broader range of applications and can be used in more diverse chemical reactions .
Properties
Molecular Formula |
C8H14O4 |
---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
tert-butyl 2-hydroxy-3-oxobutanoate |
InChI |
InChI=1S/C8H14O4/c1-5(9)6(10)7(11)12-8(2,3)4/h6,10H,1-4H3 |
InChI Key |
MLSNBLVZGRKBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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